2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 266.29 g/mol. This compound is classified as a pyrrolo[1,2-a]pyrazine derivative and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's CAS number is 1782248-68-3, indicating its unique identification in chemical databases.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in a cyclic structure. Its classification as a carboxylic acid further emphasizes its functional properties in chemical reactions.
The synthesis of 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid typically involves several steps that include the formation of the pyrrolo[1,2-a]pyrazine core followed by carboxylation reactions.
The detailed synthetic route may involve:
The molecular structure of 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid features a bicyclic system consisting of a pyrrolidine ring fused to a pyrazine ring. The tert-butoxycarbonyl group serves as a protective group for amines during synthesis.
CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)O)C1
.The chemical reactivity of this compound primarily revolves around its carboxylic acid functionality and the potential for nucleophilic substitutions at various positions on the pyrrolo[1,2-a]pyrazine core.
Key reactions include:
The mechanism by which 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid exerts its effects can vary based on its application in biological systems or synthetic pathways.
In medicinal chemistry contexts:
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid has several potential applications:
This compound's unique structure and functional groups position it well for further research and development in both academic and industrial settings.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3